acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound “acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of individual amino acid residues, followed by their sequential coupling using peptide bond formation reactions. Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds usually involves automated peptide synthesizers. These machines can perform the necessary coupling reactions with high precision and efficiency. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Certain functional groups within the molecule can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Functional groups can be substituted with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and other organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger molecules composed of multiple peptide chains.
Synthetic Polymers: Man-made compounds with repeating units similar to amino acid residues.
Uniqueness
This compound’s uniqueness lies in its specific sequence of amino acid residues and the presence of multiple functional groups. These features give it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
82318-10-3 |
---|---|
Molecular Formula |
C71H92N16O14 |
Molecular Weight |
1393.6 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H88N16O12.C2H4O2/c1-4-73-67(96)58-22-14-30-85(58)68(97)51(21-13-29-74-69(70)71)78-61(90)52(31-40(2)3)79-65(94)56(35-48(42-15-7-5-8-16-42)43-17-9-6-10-18-43)83-62(91)53(32-41-23-25-46(87)26-24-41)80-66(95)57(38-86)84-63(92)54(33-44-36-75-49-20-12-11-19-47(44)49)81-64(93)55(34-45-37-72-39-76-45)82-60(89)50-27-28-59(88)77-50;1-2(3)4/h5-12,15-20,23-26,36-37,39-40,48,50-58,75,86-87H,4,13-14,21-22,27-35,38H2,1-3H3,(H,72,76)(H,73,96)(H,77,88)(H,78,90)(H,79,94)(H,80,95)(H,81,93)(H,82,89)(H,83,91)(H,84,92)(H4,70,71,74);1H3,(H,3,4)/t50-,51-,52-,53-,54-,55-,56+,57-,58-;/m0./s1 |
InChI Key |
JOUFFQKIWRSLQU-IWMYBUNZSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origin of Product |
United States |
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